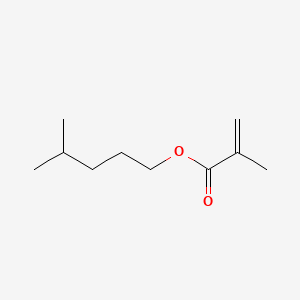![molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3](/img/structure/B13753328.png)
Tris[(2-ethylhexanoyl)oxy]methylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Tris[(2-ethylhexanoyl)oxy]methylstannane can be compared with other similar compounds, such as:
Tris(2-ethylhexanoyloxy)tin(IV): Similar in structure but lacks the methyl group.
Tris(2-ethylhexanoyloxy)phenylstannane: Contains a phenyl group instead of a methyl group.
Tris(2-ethylhexanoyloxy)butylstannane: Contains a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
62312-12-3 |
|---|---|
Fórmula molecular |
C25H48O6Sn |
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3 |
Clave InChI |
LFDJCUAHUKKNKM-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
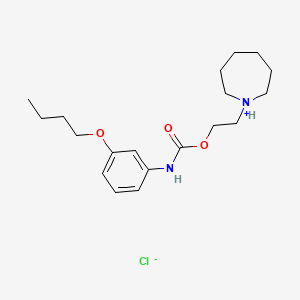
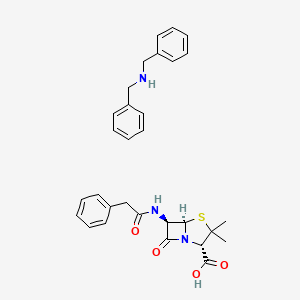
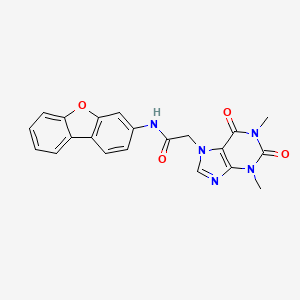
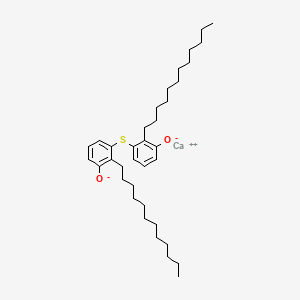


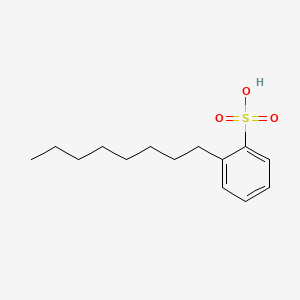

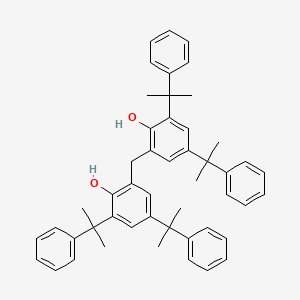
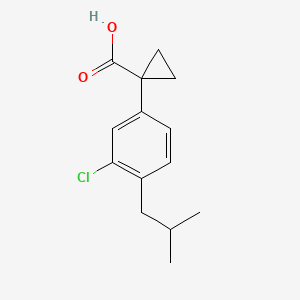
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

